molecular formula C15H23ClN2O4 B3085764 (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride CAS No. 1158306-72-9

(4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride

Cat. No. B3085764
CAS RN: 1158306-72-9
M. Wt: 330.81 g/mol
InChI Key: YIDGGKKLCNDIEF-UHFFFAOYSA-N
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Description

“(4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride” is a compound that contains a trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Molecular Structure Analysis

The molecular formula of “(4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride” is C15H23ClN2O4 . The average mass is 330.807 Da and the monoisotopic mass is 330.134644 Da .

Scientific Research Applications

Anticancer Potential

The compound’s structural features make it a promising candidate for cancer research. Researchers have explored its cytotoxic effects against cancer cell lines, particularly in inhibiting tumor growth. Further investigations into its mechanism of action and potential as an anticancer drug are ongoing .

Neuroprotective Properties

Studies suggest that this compound may have neuroprotective effects. It could play a role in preventing or mitigating neurodegenerative diseases by modulating specific pathways related to neuronal health. Researchers are investigating its impact on oxidative stress, inflammation, and neuronal survival .

Antioxidant Activity

The presence of methoxy groups in the phenyl ring contributes to its antioxidant properties. Researchers have explored its ability to scavenge free radicals and protect cells from oxidative damage. Understanding its antioxidant mechanisms could lead to applications in health supplements or functional foods .

Anti-inflammatory Effects

Inflammation is a key factor in various diseases. Preliminary studies indicate that this compound may exhibit anti-inflammatory activity by inhibiting specific enzymes or signaling pathways. Its potential as an anti-inflammatory agent warrants further investigation .

Chemical Biology and Medicinal Chemistry

Researchers have used this compound as a building block in the synthesis of novel molecules. Its piperidine moiety allows for diverse functionalization, making it valuable for designing new drug candidates. By modifying its structure, scientists aim to create potent pharmaceuticals with improved efficacy and reduced side effects .

Spiro Derivatives and Drug Design

The compound’s spirocyclic nature has inspired the development of spiro derivatives. These molecules often exhibit unique biological activities due to their distinct three-dimensional arrangement. Researchers explore these derivatives for potential drug design, targeting specific receptors or enzymes .

Mechanism of Action

Target of Action

The primary target of (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride, also known as W436, is hepatocellular carcinoma (HCC) cells . HCC is one of the most common primary liver cancers and the second leading cause of cancer-associated mortality worldwide .

Mode of Action

W436 interacts with HCC cells by inhibiting their proliferation in a dose-dependent manner . It induces G2/M cell cycle arrest and apoptosis via the activation of the reactive oxygen species-mediated mitochondrial apoptotic pathway . Furthermore, W436 inhibits the protein kinase B/mammalian target of rapamycin pathway, thereby inducing protective autophagy .

Biochemical Pathways

The compound affects the cell cycle and apoptosis pathways in HCC cells . By inducing G2/M cell cycle arrest, it halts the cell division process, preventing the proliferation of cancer cells . The induction of apoptosis leads to programmed cell death, further reducing the number of cancer cells . The inhibition of the protein kinase B/mammalian target of rapamycin pathway triggers autophagy, a process that degrades and recycles cellular components .

Pharmacokinetics

The pharmacokinetic properties of W436 are characterized by higher solubility, stability, and antitumor activity than its parent compound, SMART . These properties enhance its bioavailability, making it more effective in reaching and acting on its target cells .

Result of Action

The result of W436’s action is a significant reduction in the proliferation of HCC cells . Its anticancer activity against HCC cells is even higher than that of SMART, its parent compound . Additionally, W436 treatment inhibits cell adhesion and invasion, as well as the process of epithelial-to-mesenchymal transition .

properties

IUPAC Name

(4-aminopiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4.ClH/c1-19-12-8-10(9-13(20-2)14(12)21-3)15(18)17-6-4-11(16)5-7-17;/h8-9,11H,4-7,16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDGGKKLCNDIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4,5-Trimethoxybenzoyl)piperidin-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.